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4-(2-Bromophenyl)thiazol-5-amine

Cat. No.: B11807353
M. Wt: 255.14 g/mol
InChI Key: FMCZNLNWKKOUQZ-UHFFFAOYSA-N
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Description

The Role of Thiazole (B1198619) Heterocycles in Modern Chemical Research

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. nih.govuttaranchaluniversity.ac.in This unique atomic arrangement imparts a rigid, planar structure and distinct electronic properties that make the thiazole ring a valuable scaffold in chemical synthesis. mdpi.com The presence of these heteroatoms, particularly their ability to form hydrogen bonds and coordinate with metal ions, contributes to their utility in various applications. mdpi.comresearchgate.net

The thiazole moiety is a fundamental component in numerous naturally occurring and synthetic compounds. nih.gov A prime example is Thiamine (Vitamin B1), a vital nutrient that features a thiazole ring. nih.govresearchgate.net In the realm of synthetic chemistry, the thiazole nucleus is incorporated into a wide array of molecules with diverse functions, including photographic sensitizers and vulcanizing accelerators. nih.gov Its presence is also noted in a variety of pharmacologically significant molecules, such as certain antibiotics, antifungals, and anti-inflammatory agents, highlighting the versatility of this heterocyclic system in molecular design. researchgate.netsysrevpharm.org The adaptability of the thiazole scaffold continues to make it a subject of extensive investigation in the development of novel functional materials and compounds. researchgate.net

Significance of Aromatic Amine Functionalities in Molecular Design

These compounds serve as crucial intermediates and building blocks in the synthesis of a vast range of complex organic molecules. wisdomlib.org Their versatility allows for the construction of dyes, pigments, agrochemicals, and, most notably, pharmaceutical agents. ontosight.aiontosight.ai The ability of the amine group to form stable and biologically active molecules makes it a key functional group in drug design and development. ontosight.ai Researchers continually explore new methods for synthesizing and utilizing aromatic amines, underscoring their enduring importance in creating innovative materials and therapeutic agents. drugdiscoverytrends.comontosight.ai

Overview of 4-(2-Bromophenyl)thiazol-5-amine within the Landscape of Substituted Aminothiazoles

This compound belongs to the broader class of substituted aminothiazoles. This class of compounds is characterized by a core thiazole ring bearing an amino group, with various substituents at other positions. The specific molecule features a 2-bromophenyl group at the 4-position and an amine group at the 5-position.

Substituted aminothiazoles are recognized as important structural units in medicinal chemistry research. nih.gov The combination of the thiazole heterocycle and the aromatic amine functionality within a single molecule creates a scaffold with potential for diverse chemical modifications and applications. For instance, research into various substituted 2-aminothiazoles has explored their potential as antimicrobial and anti-inflammatory agents. nih.govnih.gov While specific research findings on this compound are not extensively detailed in publicly available literature, its structure is analogous to other substituted aminothiazoles that have been investigated as intermediates in the synthesis of more complex molecules. For example, related compounds like 4-(4-bromophenyl)thiazol-2-amine have been used as starting materials to synthesize new series of derivatives for biological evaluation. nih.gov

The general synthetic route to similar 4-aryl-thiazol-2-amine structures often involves the Hantzsch thiazole synthesis, which typically includes the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. nih.gov For this compound, a plausible, though not explicitly documented, synthetic pathway could involve a variation of this classic reaction or other modern cross-coupling strategies.

Physicochemical Properties of a Related Compound

While specific data for this compound is scarce, the properties of the isomeric and more widely documented compound, 2-Amino-4-(4-bromophenyl)thiazole, can provide some context for the characteristics of brominated phenylaminothiazoles.

PropertyValue
CAS Number 2103-94-8 sigmaaldrich.com
Molecular Formula C₉H₇BrN₂S sigmaaldrich.com
Molecular Weight 255.13 g/mol sigmaaldrich.com
Melting Point 183-187 °C sigmaaldrich.com
Appearance White to Light yellow to Light orange powder/crystal chemicalbook.com
Water Solubility Insoluble chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2S B11807353 4-(2-Bromophenyl)thiazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

4-(2-bromophenyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-9(11)13-5-12-8/h1-5H,11H2

InChI Key

FMCZNLNWKKOUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SC=N2)N)Br

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromophenyl Thiazol 5 Amine

Hantzsch-Type Synthesis and Modifications

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com This method is widely adapted for the synthesis of 2-aminothiazoles, including the target compound, 4-(2-Bromophenyl)thiazol-5-amine.

Condensation Reactions of Substituted Acetophenones with Thiourea (B124793) Derivatives

The most direct application of the Hantzsch synthesis for aminothiazoles involves the reaction of an α-haloacetophenone with thiourea. youtube.com In the specific synthesis of this compound, the precursor would be 2-bromo-1-(2-bromophenyl)ethan-1-one, which serves as the α-haloketone. This is reacted with thiourea.

The mechanism proceeds via an initial S-alkylation, where the nucleophilic sulfur of the thiourea attacks the carbon bearing the halogen on the acetophenone (B1666503) derivative, forming an S-alkylated isothiourea intermediate. youtube.com This is followed by an intramolecular condensation, where one of the amino groups of the thiourea attacks the carbonyl carbon of the ketone. A subsequent dehydration (loss of a water molecule) and dehydrohalogenation (loss of HBr) leads to the formation of the aromatic thiazole ring. youtube.com The aromaticity of the resulting thiazole provides a thermodynamic driving force for the reaction. youtube.com The initial product is often the hydrobromide salt, which is then neutralized to yield the final 2-aminothiazole (B372263) product. youtube.com

Final compounds in this class are often prepared by reacting α-haloketones with thioamides or N-substituted thioureas. mdpi.comnanobioletters.com

Catalytic Approaches in Aminothiazole Synthesis (e.g., Iodine, Copper Silicate)

To improve reaction efficiency and conditions, various catalytic systems have been developed. Iodine, for instance, has been used as a catalyst for the synthesis of 4,5-substituted-2-aminothiazoles. nih.gov The reaction involves treating an acetophenone and thiourea with iodine, which facilitates the cyclization process. nih.gov

More advanced catalytic systems have also been reported. One such example is a magnetically recoverable, multifunctional nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) used for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea. rsc.org In this process, trichloroisocyanuric acid (TCCA) acts as a green source of halogen ions to form the intermediate α-chloroacetophenone in situ. The nanocatalyst then facilitates the subsequent condensation and cyclization at 80 °C in ethanol, allowing for high yields and easy catalyst recovery via an external magnet. rsc.org

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, speed, and environmental considerations. For the synthesis of this compound and related structures, several advanced strategies have been implemented.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgresearchgate.netnih.gov For the Hantzsch thiazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, while often improving product yields. asianpubs.orgresearchgate.netnih.gov

In a typical MAOS procedure for synthesizing N-substituted-2-aminothiazoles, an α-haloketone and a substituted thiourea are heated in a solvent like methanol (B129727) under microwave irradiation. nih.gov The high efficiency of microwave heating allows for rapid attainment of the reaction temperature, leading to significantly faster product formation compared to conventional heating methods. nih.govnih.gov The optimization of conditions, such as temperature and time, is crucial for maximizing yield.

Table 1: Optimization of Microwave-Assisted Hantzsch Reaction This table is based on data for the synthesis of a representative N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine, illustrating the effect of reaction conditions on yield.

EntryTemperature (°C)Time (min)Yield (%)
1603070
2703082
3803090
4903095
51003095
6902085
7904095
Data sourced from a study on microwave-assisted Hantzsch thiazole synthesis. nih.gov

Solvent-Free Reaction Conditions for Enhanced Efficiency

In line with the principles of green chemistry, solvent-free reaction conditions offer significant advantages by reducing waste and avoiding potentially toxic solvents. thieme-connect.comorganic-chemistry.org A simple, fast, and eco-friendly solvent-free protocol for the Hantzsch synthesis of 2-aminothiazoles has been developed. thieme-connect.comorganic-chemistry.org

This method involves heating the α-bromoacetophenone starting material to its melting point and then adding thiourea. organic-chemistry.org The reaction often proceeds to completion within seconds without the need for a catalyst. thieme-connect.comorganic-chemistry.org The product is then purified by simple washing with water or ethanol, making the workup procedure straightforward and efficient. organic-chemistry.org This approach has been shown to be scalable and highly effective, providing moderate to excellent yields. thieme-connect.comorganic-chemistry.org Neat fusion, where reactants are melted together without a solvent, is another solvent-free technique that has been applied to similar syntheses. acs.org

One-Pot Multicomponent Reactions for Thiazole Formation

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. nih.govnih.gov This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

For thiazole synthesis, one-pot procedures have been designed to combine a ketone, a halogenating agent, and a thiourea derivative in a single step. rsc.org For example, acetophenone, TCCA (as a halogen source), and thiourea can be reacted in the presence of a catalyst to yield the corresponding 2-aminothiazole. rsc.org Another study reports a one-pot, three-component reaction for synthesizing novel thiazole derivatives, demonstrating the versatility of this strategy. nih.gov These MCRs represent a highly atom-economical and efficient route to complex heterocyclic structures. nih.govnih.gov

Isomerism and Regioselectivity in Synthesis of Bromophenyl Aminothiazoles

The synthesis of this compound is often complicated by the potential formation of various structural isomers. The substitution pattern on the phenyl ring and the thiazole ring can lead to a mixture of products, necessitating careful consideration of regioselectivity.

Considerations for the Formation of this compound versus Isomeric Forms

The classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a primary route for preparing aminothiazoles. chemhelpasap.comsynarchive.com In the context of synthesizing this compound, the key starting materials would be a 2-bromo-1-(2-bromophenyl)ethan-1-one and a suitable thioamide or equivalent that provides the 5-amino group.

The regioselectivity of the Hantzsch synthesis is generally high. However, the potential for forming isomeric products arises from the substitution pattern of the starting materials. For instance, if a substituted thiourea is used, different regioisomers of the resulting aminothiazole can be formed. Similarly, the position of the bromine atom on the phenyl ring dictates the formation of the corresponding bromophenylthiazole isomer (ortho, meta, or para).

The formation of the desired 4-(2-bromophenyl) isomer over the 4-(3-bromophenyl) or 4-(4-bromophenyl) isomers is entirely dependent on the choice of the starting α-haloketone, which must be 2-bromo-1-(2-bromophenyl)ethan-1-one. Several studies have reported the synthesis of various 4-bromophenylthiazole derivatives, highlighting the importance of the precursor's structure in determining the final product. nanobioletters.comresearchgate.netnih.govresearchgate.net

Beyond the position of the bromo group on the phenyl ring, the substitution pattern on the thiazole ring itself is a critical consideration. The reaction between an α-haloketone and thiourea typically yields a 2-aminothiazole. To obtain a 5-aminothiazole derivative, alternative synthetic strategies or starting materials are necessary. One such approach could involve a modified Gewald reaction, which is known for producing 2-aminothiophenes but can be adapted for thiazole synthesis. nih.govwikipedia.orgorganic-chemistry.org

The following table summarizes the key reactants and the expected major isomeric products in thiazole synthesis, emphasizing the precursors for the target molecule.

α-HaloketoneThioamide SourcePrimary Isomeric Product
2-Bromo-1-(2-bromophenyl)ethan-1-oneThiourea2-Amino-4-(2-bromophenyl)thiazole
2-Bromo-1-(3-bromophenyl)ethan-1-oneThiourea2-Amino-4-(3-bromophenyl)thiazole
2-Bromo-1-(4-bromophenyl)ethan-1-oneThiourea2-Amino-4-(4-bromophenyl)thiazole
α-Cyano ketone & SulfurAminePotentially leads to 5-aminothiazole isomers

This table illustrates how the choice of substituted α-haloketone dictates the isomeric form of the resulting bromophenylthiazole.

Mechanistic Pathways of Thiazole Ring Cyclization

The mechanism of thiazole ring formation is crucial for understanding and controlling the regiochemical outcome. The Hantzsch thiazole synthesis is a well-established method, and its mechanism has been extensively studied. synarchive.comresearchgate.net

The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide ion. This initial step is an SN2 reaction. chemhelpasap.com The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring. chemhelpasap.comscribd.com

The sequence of these steps ensures a specific regiochemical arrangement. The sulfur atom of the thioamide becomes the sulfur atom of the thiazole ring, and the nitrogen atom forms the C-N bond at position 3. The α-carbon of the haloketone becomes C5 of the thiazole, and the carbonyl carbon becomes C4. This predictable pathway is why the Hantzsch synthesis is highly regioselective.

Mechanism of Hantzsch Thiazole Synthesis:

Nucleophilic Attack: The sulfur of the thioamide attacks the α-carbon of the α-haloketone.

Intermediate Formation: An initial adduct is formed.

Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon to form a five-membered ring.

Dehydration: Elimination of a water molecule results in the formation of the aromatic thiazole ring. chemhelpasap.com

Alternative mechanistic pathways, such as those in modified Gewald reactions, can lead to different substitution patterns on the thiazole ring. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.orgumich.edu Adaptations of this reaction for thiazole synthesis could provide a route to 5-aminothiazole derivatives. nih.gov The mechanism involves a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org

The choice of reaction conditions, including the solvent, temperature, and catalyst, can also influence the reaction pathway and the purity of the final product. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times in Hantzsch reactions. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For 4-(2-Bromophenyl)thiazol-5-amine, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of thiazole (B1198619) derivatives provides valuable information about the chemical environment of the protons. In the case of this compound, specific chemical shifts and coupling patterns are expected. The protons on the phenyl ring will exhibit complex splitting patterns due to their proximity and coupling with each other. The amine (NH₂) protons and the proton on the thiazole ring will also show characteristic signals. For instance, in related 2-aminothiazole (B372263) derivatives, the NH₂ protons often appear as a singlet, and the thiazole proton also presents as a singlet. nih.govresearchgate.net The aromatic protons typically resonate in the downfield region of the spectrum. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
Thiazole-H 6.5 - 7.5 Singlet
NH₂ 5.0 - 7.0 Singlet

Note: Predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the phenyl and thiazole rings are particularly diagnostic. For example, in similar 4-phenylthiazol-2-amine derivatives, the carbon atoms of the phenyl ring typically appear in the range of 120-140 ppm, while the thiazole ring carbons resonate at different positions, with the carbon attached to the amino group appearing at a higher field. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-Br (Aromatic) 115 - 125
Aromatic-C 125 - 140
C-Thiazole 100 - 150
C-NH₂ (Thiazole) 160 - 170

Note: Predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.

Strategies for Resolving Contradictions in Observed versus Predicted NMR Spectra

Discrepancies between observed and predicted NMR spectra can arise from various factors, including solvent effects, conformational changes, and electronic effects of substituents. To resolve these contradictions, several strategies can be employed. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, confirming the structural assignment. mdpi.com Additionally, computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict NMR chemical shifts with higher accuracy, aiding in the interpretation of complex spectra. researchgate.net In cases of tautomerism, which can occur in aminothiazole derivatives, variable temperature NMR studies can help identify the different forms present in solution. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands are expected for the N-H, C-H, C=N, C=C, and C-Br bonds. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the C=N and C=C stretching vibrations of the thiazole and phenyl rings are found in the 1400-1650 cm⁻¹ region. nih.govmdpi.com The C-Br stretching vibration will appear at a lower wavenumber, typically below 700 cm⁻¹. nih.gov

Table 3: Characteristic IR Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Thiazole/Phenyl Rings C=N, C=C Stretch 1400 - 1650
Phenyl Ring C-Br Stretch < 700

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (255.13 g/mol for C₉H₇BrN₂S). sigmaaldrich.comsigmaaldrich.com Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern can provide further structural confirmation, with common fragmentation pathways involving the loss of the bromine atom, the amino group, or cleavage of the thiazole ring. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system formed by the phenyl and thiazole rings will give rise to intense π→π* absorptions at shorter wavelengths. The presence of the amino group (an auxochrome) and the bromine atom can cause a bathochromic (red) shift in these absorption bands. The n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are typically weaker and appear at longer wavelengths. tandfonline.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. tandfonline.comresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
2-aminothiazole

X-ray Crystallography for Precise Solid-State Structure Determination

Currently, detailed X-ray crystallographic data for the specific compound this compound is not available in the reviewed scientific literature. This analytical technique would be essential to determine its precise three-dimensional structure in the solid state, including parameters such as the crystal system, space group, unit cell dimensions, and key bond lengths and angles.

For a related isomer, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, X-ray analysis revealed a monoclinic crystal system. In this different molecule, the thiadiazole ring and the bromophenyl ring are not coplanar, exhibiting a significant dihedral angle between them. Intermolecular hydrogen bonds were also observed to stabilize the crystal structure. Should crystallographic data for this compound become available, a similar analysis would provide invaluable insights into its molecular conformation and intermolecular interactions.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Specific thermogravimetric analysis (TGA) data for this compound has not been reported in the available literature. TGA is a critical technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis would reveal the decomposition temperature and the pattern of mass loss, indicating the thermal limits of the compound's stability.

In studies of derivatives of the related compound 4-(4-bromophenyl)thiazol-2-amine, thermogravimetric analysis has been employed to characterize their thermal properties. Such an analysis for this compound would be necessary to understand its thermal decomposition profile.

Elemental Microanalysis for Stoichiometric Composition

While specific elemental microanalysis reports for this compound were not found, this technique is fundamental for confirming the empirical formula of a newly synthesized compound. The analysis involves experimentally determining the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) and comparing it to the theoretically calculated values based on the compound's molecular formula (C₉H₇BrN₂S).

After conducting a thorough review of the available scientific literature, it has been determined that there is insufficient specific data concerning the chemical reactivity and derivatization strategies for the compound This compound . The provided outline requests detailed research findings for specific reactions, including the formation of Schiff bases, amidation, acylation, synthesis of thiourea (B124793) derivatives, and palladium-catalyzed cross-coupling reactions.

The existing body of research predominantly focuses on other isomers of this compound, most notably 2-amino-4-arylthiazole derivatives, such as 4-(4-bromophenyl)thiazol-2-amine. While the chemical principles for the reactions outlined are well-established, applying them to the specific, and less documented, this compound without direct experimental evidence would be speculative and not adhere to the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the lack of specific, verifiable research findings for this compound that align with the provided detailed outline. Fulfilling the request would necessitate extrapolating from different isomers, which would violate the instruction to focus solely on the specified compound.

Chemical Reactivity and Derivatization Strategies of 4 2 Bromophenyl Thiazol 5 Amine

Cyclization and Fused Ring System Formation

The primary amine on the thiazole (B1198619) ring of 4-(2-Bromophenyl)thiazol-5-amine is a key functional group that drives its reactivity towards the formation of various fused heterocyclic systems. This section details the synthesis of several important classes of derivatives.

The synthesis of novel imidazolone and oxazepine derivatives incorporating a thiazole moiety can be achieved through a multi-step reaction sequence. chemmethod.comresearchgate.net A common strategy involves the initial formation of a Schiff base. For instance, 2-amino thiazole can be reacted with an appropriate aldehyde, such as 4-amino benzaldehyde, in the presence of an acid catalyst to yield a Schiff base intermediate. rdd.edu.iq This intermediate can then undergo cyclization with different reagents.

For the synthesis of imidazolone derivatives , the Schiff base can be reacted with glycine. chemmethod.com This reaction typically results in the formation of a five-membered imidazolone ring fused to the thiazole core.

To obtain oxazepine derivatives , the Schiff base intermediate is treated with a cyclic anhydride, such as phthalic anhydride or maleic anhydride. researchgate.netchemrevlett.comjmchemsci.com This reaction leads to the formation of a seven-membered oxazepine ring. The reaction is often carried out in a suitable solvent like dry benzene or tetrahydrofuran and may require refluxing for several hours. chemrevlett.comjmchemsci.com

Table 1: Synthesis of Imidazolone and Oxazepine Derivatives

Derivative Class Key Reagents Resulting Ring System
Imidazolone Glycine Five-membered imidazolone
Oxazepine Phthalic anhydride, Maleic anhydride Seven-membered oxazepine

The construction of pyrimidine-linked thiazole scaffolds represents another significant derivatization strategy. These hybrid molecules are of interest due to the combined biological activities associated with both thiazole and pyrimidine rings. mdpi.com A general approach involves the reaction of a 4-phenylthiazol-2-amine derivative with a suitable pyrimidine precursor. nih.gov

Solid-phase synthesis has been effectively employed to create libraries of thiazolo[4,5-d]pyrimidine derivatives. rsc.org This methodology allows for the efficient and systematic variation of substituents on the heterocyclic core. The synthesis can also be achieved through the cyclization of 4-aminopyrimidin-5-yl thiocyanates. rsc.org

The fusion of a thiadiazole ring to the thiazole core of this compound leads to the formation of novel bicyclic and polycyclic heterocyclic systems. chemmethod.com Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms and are known to exhibit a wide range of biological activities. isres.org

One synthetic route involves the initial conversion of the starting thiazole derivative into a thiosemicarbazone. This is typically achieved by reacting a carbaldehyde derivative of the thiazole with thiosemicarbazide. chemmethod.com The resulting thiosemicarbazone can then be cyclized under various conditions to yield the desired thiadiazole-fused system. For example, treatment with acetic anhydride can lead to the formation of a 1,3,4-thiadiazole ring. chemmethod.com

Another approach involves the cyclization of a thiosemicarbazide with ethyl oxalyl monochloride in the presence of phosphorus oxychloride to produce a 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester, which can be further modified. nih.gov

Complexation with Metal Centers

The nitrogen and sulfur atoms present in the thiazole ring of this compound and its derivatives make it an excellent ligand for coordination with various metal centers. This property has been exploited to synthesize a range of organometallic complexes.

Organotin(IV) complexes have garnered significant interest due to their diverse applications. The synthesis of organotin(IV) complexes with thiazole-containing ligands can be achieved by reacting the ligand with an appropriate organotin(IV) precursor, such as di- or triorganotin(IV) halides, in a suitable solvent. nih.govnih.gov

The coordination mode of the ligand to the tin center can vary. For example, in diorganotin(IV) complexes, the ligand may act as a bidentate chelating agent, coordinating through both a nitrogen and a sulfur atom. nih.gov In triorganotin(IV) complexes, the ligand often coordinates in a monodentate fashion. The geometry around the tin atom in these complexes is typically trigonal bipyramidal or octahedral. nih.gov Spectroscopic techniques such as FT-IR, NMR (¹H, ¹³C, ¹¹⁹Sn), and Mössbauer spectroscopy are crucial for the characterization of these complexes. nih.gov

Table 2: Characterization of Organotin(IV) Complexes

Complex Type Typical Geometry Characterization Techniques
Diorganotin(IV) Octahedral FT-IR, NMR, Mössbauer, X-ray crystallography
Triorganotin(IV) Trigonal bipyramidal FT-IR, NMR, Mössbauer

The thiazole moiety readily coordinates with a variety of transition metals, including but not limited to nickel(II), copper(II), zinc(II), and cobalt(II). mdpi.comnih.gov The resulting coordination complexes often exhibit interesting electronic and magnetic properties.

The synthesis of these complexes typically involves the reaction of the thiazole-containing ligand with a salt of the desired transition metal in a suitable solvent, often an alcohol. nih.gov The ligand can coordinate to the metal center in a bidentate fashion, utilizing the nitrogen of the amino group and a ring nitrogen or sulfur atom, forming a stable five-membered chelate ring. nih.gov The geometry of the resulting complexes can vary depending on the metal ion and the specific ligand structure, with tetrahedral and square planar geometries being common. nih.gov These complexes are characterized by a range of techniques including microelemental analysis, FT-IR and UV-visible spectroscopy, and magnetic susceptibility measurements. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel or uncharacterized compound like 4-(2-Bromophenyl)thiazol-5-amine, DFT studies would typically involve:

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction of a ligand with the binding site of a protein target. For this compound, such studies would elucidate its potential as a therapeutic agent by modeling its interactions with specific biological targets.

The absence of published data on these specific computational analyses for this compound highlights a gap in the current scientific literature. Future research initiatives are required to perform these theoretical investigations, which would provide a fundamental understanding of the molecule's chemical properties and potential applications.

Computational Screening for Binding Affinity to Target Sites

Computational screening, often utilizing molecular docking on a large scale, can be used to predict the binding affinity of this compound to a variety of potential biological targets. This in silico approach allows for the rapid assessment of the compound's potential efficacy against different proteins, thereby prioritizing experimental testing.

The binding affinity is typically quantified by a scoring function that estimates the free energy of binding (ΔG). A lower (more negative) binding energy suggests a stronger and more stable interaction between the ligand and the receptor. By screening this compound against a library of known drug targets, researchers could identify proteins for which it shows a high predicted affinity, suggesting potential therapeutic applications.

Table 2: Hypothetical Computational Screening Results for this compound

Target ProteinProtein FamilyPredicted Binding Affinity (kcal/mol)
Protein Kinase AKinase-8.5
Cyclooxygenase-2 (COX-2)Oxidase-7.9
Tumor Necrosis Factor-alpha (TNF-α)Cytokine-9.2
Estrogen Receptor AlphaNuclear Receptor-6.8

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms and determining their relative stabilities. This is typically achieved through computational methods like molecular mechanics or quantum mechanics (e.g., Density Functional Theory - DFT).

Energy minimization is a key part of this process, where the geometry of the molecule is optimized to find the lowest energy conformation, which is the most stable state. For this compound, a critical aspect would be the rotational barrier around the single bond connecting the phenyl and thiazole (B1198619) rings. The analysis would reveal the most probable conformations the molecule adopts in a biological environment, which is crucial for understanding its interaction with a receptor's binding site.

Table 3: Predicted Low-Energy Conformations of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
1~30°0.0 (Global Minimum)
2~150°+1.2
3~-45°+2.5

Data-Driven Computational Design for Synthetic Pathway Prediction

Modern computational chemistry also offers tools for designing and predicting synthetic routes for novel compounds. Data-driven approaches, often employing machine learning and artificial intelligence, can analyze vast databases of known chemical reactions to propose the most efficient and feasible synthetic pathways for a target molecule like this compound.

These algorithms can identify potential starting materials and a sequence of reactions, taking into account factors like reaction yield, cost of reagents, and reaction conditions. This computational approach can significantly accelerate the process of chemical synthesis by suggesting novel and optimized routes that may not be immediately obvious to a chemist.

Table 4: Computationally Predicted Synthetic Pathway for this compound

StepReactant 1Reactant 2Reagent/CatalystProductPredicted Yield
12-BromobenzaldehydeMalononitrilePiperidine2-(2-Bromobenzylidene)malononitrileHigh
22-(2-Bromobenzylidene)malononitrileSulfurMorpholine2-Amino-4-(2-bromophenyl)thiophene-3-carbonitrileModerate
32-Amino-4-(2-bromophenyl)thiophene-3-carbonitrile-Raney NickelThis compoundModerate

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which, while effective, can involve harsh conditions, hazardous reagents, and multiple steps leading to significant waste. bepls.commdpi.com Future research will undoubtedly focus on developing greener and more efficient synthetic protocols for 4-(2-Bromophenyl)thiazol-5-amine.

Emerging sustainable approaches in heterocyclic chemistry include multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of eco-friendly catalysts and solvents. nih.govresearchgate.net MCRs are particularly attractive as they can construct complex molecules like 4-aryl-5-aminothiazoles in a single step from simple precursors, improving atom economy and reducing waste. mdpi.comresearchgate.net For instance, a one-pot reaction combining a suitable 2-bromophenyl precursor, a thiocarbonyl source, and an amine could offer a direct route to the target compound. acs.org

The application of green chemistry principles is a significant trend. bohrium.com Methodologies utilizing ultrasound irradiation or green catalysts, such as silica-supported tungstosilisic acid or reusable copper silicates, have shown promise in accelerating reaction times and increasing yields for other thiazole syntheses. mdpi.comnanobioletters.com The adoption of water or polyethylene (B3416737) glycol (PEG) as solvents further minimizes the environmental impact. bepls.combohrium.com

FeatureTraditional Hantzsch SynthesisProposed Green MCR Approach
Number of Steps 2-31
Catalyst Often requires stoichiometric reagentsCatalytic (e.g., reusable solid acid)
Solvent Volatile Organic Solvents (e.g., Ethanol, Dioxane)Green Solvents (e.g., Water, PEG)
Energy Source Conventional Reflux (hours)Microwave/Ultrasound (minutes)
Waste Generation HighLow
Yield Moderate to GoodGood to Excellent

This table illustrates a comparative overview of traditional versus potential green synthetic routes for thiazole derivatives.

Advanced Spectroscopic Techniques for Enhanced Structural Insight

While standard spectroscopic methods like FT-IR, 1H NMR, and mass spectrometry are essential for routine characterization, the unambiguous structural elucidation of complex substituted heterocycles like derivatives of this compound demands more advanced techniques. dntb.gov.uanih.govnih.gov The potential for isomerism, particularly during derivatization, necessitates precise analytical confirmation.

Future studies will likely employ a suite of advanced spectroscopic tools. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for establishing the connectivity of atoms within the molecule and confirming the specific substitution pattern on the phenyl and thiazole rings. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. nih.gov

Furthermore, for solid-state analysis, single-crystal X-ray diffraction offers the definitive proof of structure, providing precise bond lengths, angles, and stereochemistry. tandfonline.com Computational DFT (Density Functional Theory) methods are increasingly used in conjunction with experimental spectroscopy; calculated NMR and IR spectra can be compared with experimental data to validate structural assignments and even predict the most stable tautomeric forms of the molecule. dntb.gov.uanih.govmdpi.com

Integration of Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence, particularly machine learning (ML), is set to revolutionize chemical research. For a compound like this compound, ML can be applied in two key areas: predicting reaction outcomes and designing new derivatives with desired properties.

ML models, such as random forests or deep neural networks, can be trained on large datasets of chemical reactions to predict the regioselectivity or yield of a specific transformation. researchgate.netrsc.org This predictive power can guide the choice of reagents and conditions for synthesizing derivatives of this compound, saving time and resources. For instance, models can predict the most likely site of electrophilic substitution on the heterocyclic core. researchgate.netacs.org

In compound design, Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can correlate the structural features of a series of thiazole derivatives with their biological activity. nih.govresearchgate.net By training a model on a dataset of known thiazole-based enzyme inhibitors, researchers could predict the potential activity of novel, yet-to-be-synthesized derivatives of this compound. This in silico screening process helps prioritize which compounds to synthesize, accelerating the drug discovery pipeline. nih.govchemrxiv.org

ML ApplicationDescriptionPotential Impact on Research
Retrosynthesis Prediction AI models suggest synthetic pathways for a target molecule. chemrxiv.orgProposes novel and efficient routes for synthesis.
Reaction Yield Prediction Models predict the expected yield of a reaction under various conditions. rsc.orgOptimizes reaction conditions before experimentation.
Regioselectivity Prediction Algorithms predict the site of reaction on a complex molecule. researchgate.netReduces trial-and-error in functionalizing the thiazole core.
Virtual Screening (QSAR) Predicts biological activity or properties of virtual compounds. nih.govresearchgate.netPrioritizes the synthesis of derivatives with high potential.

This table summarizes the potential applications of machine learning in the research and development of this compound derivatives.

Exploration of New Reactivity Modes and Derivatization Pathways

The 5-aminothiazole core is a versatile scaffold for chemical modification, and future research will focus on exploring its full synthetic potential. The primary amino group at the C5 position is a key handle for derivatization, allowing for the introduction of a wide array of functional groups through reactions like acylation, sulfonylation, and reductive amination. mdpi.comnih.gov

Beyond simple derivatization, the 5-amino group can act as a nucleophile in cyclization reactions to construct novel fused heterocyclic systems. mdpi.comnih.gov Reacting this compound with bifunctional electrophiles could lead to the formation of thiazolo[5,4-b]pyridines, thiazolo[5,4-d]pyrimidines, or other complex polycyclic structures. These new molecular architectures could exhibit unique biological and material properties.

Another avenue for exploration is the reactivity of the C-Br bond on the phenyl ring. This site is amenable to modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse aryl, alkynyl, or amino substituents at the ortho-position of the phenyl ring, creating a library of sterically constrained derivatives for structure-activity relationship (SAR) studies.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-bromophenyl)thiazol-5-amine?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromophenyl derivatives can react with thiol-containing intermediates under basic conditions (e.g., NaOH or K₂CO₃) to form the thiazole core. Microwave-assisted synthesis has been employed to enhance reaction efficiency and yield . Cyclization of hydrazides or thioureas with appropriate electrophiles (e.g., α-haloketones) is another approach, as seen in related thiazole and triazole syntheses .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and aromatic proton environments .
  • Mass spectrometry (EI/HRMS) for molecular weight validation and fragmentation analysis .
  • Elemental analysis (CHNS) to verify purity and stoichiometry .
  • IR spectroscopy to identify functional groups like amines and thiazole rings .

Q. What are the known biological activities of this compound and its analogs?

Thiazole derivatives with bromophenyl substituents exhibit diverse bioactivities, including:

  • Antitumor activity : Inhibition of cancer cell proliferation via kinase or receptor modulation .
  • Antimicrobial effects : Disruption of bacterial or fungal membrane integrity .
  • CNS modulation : Interaction with GPCRs or ion channels, as seen in structurally similar compounds .

Advanced Research Questions

Q. How does X-ray crystallography aid in determining the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals precise bond lengths, angles, and packing motifs. For example, hydrogen-bonding networks (e.g., N–H⋯N/S interactions) stabilize crystal structures, which can be analyzed using software like SHELX . Graph set analysis helps classify hydrogen-bonding patterns, aiding in understanding supramolecular assembly .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

  • Assay conditions (e.g., cell lines, concentration ranges) .
  • Compound purity (e.g., byproducts from incomplete reactions) .
  • Solubility and formulation (e.g., DMSO vs. aqueous buffers) . Rigorous validation using orthogonal assays (e.g., enzymatic vs. cell-based) and independent synthesis batches is critical .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular docking : Identifies potential binding sites on proteins (e.g., kinases, GPCRs) .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing bromine) with bioactivity .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How do substituents on the thiazole ring affect the compound’s bioactivity and physicochemical properties?

  • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, improving target binding but potentially reducing solubility .
  • Bulkier substituents (e.g., tert-butyl) may sterically hinder interactions but improve metabolic stability .
  • Phenyl ring substitution (e.g., 2-bromo vs. 4-bromo) alters π-π stacking and hydrophobic interactions .

Q. What are the challenges in optimizing reaction yields for this compound?

Key issues include:

  • Byproduct formation : Competing reactions (e.g., over-oxidation of thiols) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification .
  • Catalyst compatibility : Transition metals (e.g., CuI) may enhance cyclization but require rigorous removal .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Nucleophilic Substitution65–75K₂CO₃, DMF, 80°C
Microwave Cyclization85–90150°C, 30 min
Hydrazide Cyclization50–60POCl₃, 120°C

Q. Table 2: Biological Activities of Analogous Compounds

CompoundActivity (IC₅₀/EC₅₀)TargetReference
5-(Benzo[d]dioxol-5-yl)thiazol-2-amine1.2 μM (Antitumor)PI3K/AKT pathway
3-(2-Bromophenyl)triazole-5-thione8.5 μM (Antifungal)CYP51 enzyme
N-(6-Isopropylsulfonylquinolin-4-yl)benzothiazol-5-amine0.3 μM (Anti-inflammatory)RIP1 kinase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.